molecular formula C19H22ClN5O4 B12377515 Prazosin-d8 hydrochloride

Prazosin-d8 hydrochloride

Cat. No.: B12377515
M. Wt: 427.9 g/mol
InChI Key: WFXFYZULCQKPIP-CADLHFACSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for prazosin-d8 hydrochloride is [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone hydrochloride . This nomenclature specifies:

  • A quinazoline core substituted with amino, 6-methoxy, and 7-methoxy groups at positions 4, 6, and 7, respectively.
  • A piperazine ring at position 2 of the quinazoline, with eight deuterium atoms replacing hydrogens at the 2, 3, 5, and 6 positions of the piperazine moiety.
  • A furan-2-yl methanone group attached to the piperazine nitrogen.
  • A hydrochloride salt formation, indicated by the suffix "hydrochloride."

Structural Representation
The compound features a bicyclic quinazoline system linked to a deuterated piperazine ring and a furan-carbonyl group. Deuterium substitution occurs exclusively on the piperazine ring, as illustrated below:

Quinazoline Core  
  |  
  N  
  |  
Piperazine-d8 Ring (positions 2,3,5,6 deuterated)  
  |  
Furan-2-yl Methanone  

This configuration preserves the parent compound’s alpha-1 receptor binding affinity while altering its metabolic stability.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is C₁₉H₁₄D₈ClN₅O₄ , reflecting the substitution of eight hydrogens with deuterium.

Table 1: Isotopic Composition and Molecular Weight

Property Prazosin Hydrochloride This compound
Molecular Formula C₁₉H₂₂ClN₅O₄ C₁₉H₁₄D₈ClN₅O₄
Molecular Weight (g/mol) 419.86 427.91
Deuterium Content 0 8 atoms (1.89% by mass)

The isotopic composition ensures minimal steric perturbation while significantly altering the compound’s vibrational and rotational properties, which is critical for mass spectrometry-based tracer studies. The piperazine ring’s deuteration sites (2,2,3,3,5,5,6,6-octadeuterio) were confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

CAS Registry Number and Alternative Identifier Systems

Primary Identifier

  • CAS Registry Number : 1189508-34-6 (hydrochloride salt form).

Alternative Identifiers

  • Parent Compound CAS : 19237-84-4 (non-deuterated prazosin hydrochloride).
  • Base Form CAS : 1006717-55-0 (prazosin-d8, non-salt form).
  • Vendor Catalog Numbers :
    • VC16598726 (VulcanChem)
    • BLP-013106 (BOC Sciences)
    • DCTI-A-129 (Daicel Pharma Standards)
    • AD254736 (AChemBlock)

Table 2: Cross-Referencing Systems

Identifier Type Value Source
CAS (Hydrochloride) 1189508-34-6
CAS (Base) 1006717-55-0
IUPAC Name [As above]
Synonymous Brand Names Adversuten-d8, Furazosin-d8

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22ClN5O4

Molecular Weight

427.9 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride

InChI

InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2;

InChI Key

WFXFYZULCQKPIP-CADLHFACSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Prazosin-d8 Hydrochloride

Core Synthesis of Prazosin Hydrochloride

The foundational structure of prazosin consists of a quinazoline ring linked to a piperazine moiety and a furan-2-yl carbonyl group. The hydrochloride salt is formed via protonation of the piperazine nitrogen. For prazosin-d8, deuterium incorporation occurs at eight positions on the piperazine ring (2,2,3,3,5,5,6,6-d8), as confirmed by its IUPAC name:
(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)(furan-2-yl)methanone hydrochloride.

Deuterium Labeling Strategies

Deuteration is achieved through two primary methods:

Post-Synthetic Isotopic Exchange

Deuterium can be introduced via acid- or base-catalyzed exchange using deuterated solvents (e.g., D2O, CD3OD). However, this method risks incomplete substitution and requires rigorous purification to achieve >95% isotopic purity.

Synthesis from Deuterated Building Blocks

A more reliable approach involves synthesizing the piperazine ring from deuterated precursors. For example, piperazine-2,2,3,3,5,5,6,6-d8 is reacted with 4-amino-6,7-dimethoxyquinazoline-2-carbonyl chloride, followed by coupling with furan-2-carbonyl chloride. The final product is precipitated as the hydrochloride salt using HCl in deuterated ethanol.

Table 1: Comparison of Deuteration Methods

Method Yield (%) Isotopic Purity (%) Key Challenge
Post-Synthetic Exchange 60–75 85–92 Residual protio impurities
Building Block Synthesis 80–90 98–99.5 Cost of deuterated reagents

Formulation and Stabilization Techniques

Solid Dispersion with Hydrophilic Carriers

To enhance solubility, this compound is often co-processed with polymers like hydroxypropyl cellulose (HPC) or cyclodextrins. For instance, a 1:9 drug-to-HPC ratio dissolved in ethanol yields amorphous granules upon spray drying, improving dissolution rates by 226% compared to crystalline forms.

Encapsulation and Granulation

Patent JPS61227524A details a fluidized-bed granulation process:

  • Mix : 5 g this compound, 450 g lactose, 30 g microcrystalline cellulose.
  • Bind : 50 g hydroxypropyl cellulose in 500 mL ethanol.
  • Dry : Spray-dry the slurry, sieve through a 32-mesh screen, and encapsulate.
    This method ensures uniform drug distribution and mitigates hygroscopicity.

Analytical Characterization

Spectroscopic Validation

  • NMR : The $$ ^1H $$-NMR spectrum of this compound shows absence of proton signals at δ 2.8–3.5 ppm (piperazine ring), confirming deuteration.
  • MS : ESI-MS exhibits a molecular ion peak at m/z 391.45 ([M+H]$$^+$$), consistent with $$ C{19}H{13}D8N5O_4 $$.

Purity Profiling

HPLC analysis using a C18 column (UV detection at 254 nm) confirms >95% chemical purity, with retention time matching non-deuterated prazosin. Residual solvents (e.g., ethanol-d6) are quantified via GC-MS to meet ICH Q3C guidelines.

Challenges in Industrial-Scale Production

Cost of Deuterated Reagents

Deuterated piperazine derivatives are prohibitively expensive, with market prices exceeding $5,000 per gram. This necessitates optimized reaction stoichiometry to minimize waste.

Stability Under Accelerated Conditions

Long-term stability studies (25°C/60% RH) reveal a 2.5% degradation over 24 months, primarily via hydrolysis of the furan carbonyl group. Lyophilized formulations in amber vials extend shelf life to 36 months.

Emerging Innovations

Biodegradable Polymer Conjugates

Recent studies covalently link prazosin-d8 to poly(ε-caprolactone) (PCL) matrices via carbamate bonds, enabling sustained release over 28 days in vitro. At pH 7.4, 13% of the drug is released by day 28, compared to 35% at gastric pH.

Continuous Flow Synthesis

Microreactor systems reduce deuteration times from 72 hours (batch) to 8 hours, achieving 99% isotopic purity through precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Prazosin-d8 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the molecule.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction is typically carried out under mild conditions to prevent over-reduction.

    Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of prazosin-d8 N-oxide, while reduction may yield prazosin-d8 amine. Substitution reactions can lead to a variety of products depending on the substituents introduced into the molecule.

Scientific Research Applications

Analytical Chemistry

Quantification in Mass Spectrometry:
Prazosin-d8 hydrochloride serves as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of prazosin. The deuterium labeling improves the accuracy of measurements by providing a stable reference point during analysis. This application is crucial in pharmacokinetic studies where precise drug concentration measurements are necessary .

Pharmacokinetic Studies

Understanding Metabolism:
The use of prazosin-d8 allows researchers to study the metabolic pathways of prazosin without interference from endogenous compounds. By tracking the labeled compound through various biological systems, scientists can gain insights into its absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Study Example:
In a study comparing different formulations of prazosin, researchers utilized prazosin-d8 to assess bioavailability differences between capsules manufactured at various sites. The findings indicated minor differences in pharmacokinetics that could influence clinical outcomes .

Therapeutic Monitoring

Potential in Personalized Medicine:
The stability of prazosin-d8 makes it an excellent candidate for therapeutic drug monitoring (TDM). By measuring levels of prazosin-d8 in patients undergoing treatment, clinicians can adjust dosages more accurately to optimize therapeutic effects while minimizing side effects .

Post-Traumatic Stress Disorder

Prazosin has been extensively studied for its efficacy in reducing nightmares associated with PTSD. High-dose regimens have shown significant improvements in both daytime and nighttime symptoms, demonstrating the potential benefits of tailored dosing strategies .

Case Study Insight:
One notable case involved a patient experiencing severe PTSD symptoms who was treated with escalating doses of prazosin up to 45 mg daily. This regimen resulted in substantial symptom relief without reported side effects, highlighting the importance of individualized treatment approaches .

Congestive Heart Failure

Research indicates that prazosin can improve cardiac function when used alongside other medications for congestive heart failure. Although tolerance may develop over time, studies suggest that careful management can sustain beneficial effects .

Mechanism of Action

Prazosin-d8 hydrochloride exerts its effects by blocking alpha-1 adrenergic receptors. These receptors are located on the smooth muscle cells of blood vessels and are responsible for mediating vasoconstriction. By blocking these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. The compound also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with an enlarged prostate. The exact mechanism by which this compound alleviates PTSD-related nightmares is not fully understood but is thought to involve the modulation of central adrenergic activity.

Comparison with Similar Compounds

Structural and Isotopic Modifications

Deuterated compounds like prazosin-d8 share nearly identical chemical structures with their parent drugs but differ in isotopic substitution. Below is a comparative analysis with other deuterated pharmaceuticals:

Compound Parent Drug Deuterated Atoms Molecular Weight (Deuterated) Key Application
Prazosin-d8 hydrochloride Prazosin hydrochloride 8 391.45 LC-MS/MS internal standard
Buspirone-d8 dihydrochloride Buspirone 8 466.47 Quantification of buspirone metabolites
N-Desmethyl Clozapine-d8 HCl Clozapine 8 Not specified Metabolic pathway studies
Practolol-d7 Practolol 7 Not specified β1-adrenergic receptor research

Key Observations :

  • Deuterium Substitution : Prazosin-d8 replaces eight hydrogens, typically at metabolically stable positions, to ensure the internal standard remains intact during analysis. This contrasts with buspirone-d8, which may have different substitution sites based on metabolic hotspots .
  • Molecular Weight Differences : The +8 Da increase in prazosin-d8 (vs. the parent base, 383.40 g/mol) allows clear differentiation in mass spectrometry, similar to buspirone-d8’s +8 Da shift .

Analytical Performance

Deuterated compounds are critical for high-precision analytics. For example:

  • Prazosin-d8 in UPLC-MS/MS exhibits a precursor ion at m/z 392.2 and a product ion at m/z 251.0, distinct from non-deuterated prazosin (precursor m/z 384.2) .
  • Hydrochlorothiazide-13C-d2 (another isotopic standard) uses combined ¹³C and ²H labeling, demonstrating alternative strategies for isotopic differentiation .

Advantages Over Non-Deuterated Analogs:

  • Eliminates interference from the parent drug in quantification.
  • Matches the parent’s chromatographic behavior (e.g., retention time: 5.47 min for prazosin-d8 vs. ~5.5 min for prazosin) .

Regulatory and Purity Standards

Prazosin-d8 adheres to stringent quality controls, with impurities (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-amine) meticulously characterized for the parent drug . Comparable standards include:

  • Buspirone-d8 dihydrochloride : Requires validation under ICH guidelines for stability and impurity profiling .
  • N-Desmethyl Clozapine-d8 HCl : Used in GLP-compliant metabolic studies .

Pharmacological and Clinical Relevance

While prazosin hydrochloride is therapeutically active, its deuterated form lacks clinical utility and is restricted to analytical roles. This contrasts with non-deuterated analogs like prazobind, a structural analog with enhanced α1-adrenergic receptor affinity used in mechanistic studies .

Biological Activity

Prazosin-d8 hydrochloride is a deuterated analog of prazosin, primarily known for its role as an alpha-1 adrenergic receptor antagonist. This compound is utilized in various biochemical and pharmacological studies, particularly in the quantification of prazosin via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Prazosin-d8 functions by selectively binding to alpha-1 adrenergic receptors (α1-ARs), which are G protein-coupled receptors involved in various physiological processes, including vasoconstriction and neurotransmitter release. The binding affinities (Ki values) for the human recombinant α1A-, α1B-, and α1D-ARs are reported as 0.2 nM, 0.25 nM, and 0.32 nM, respectively . Additionally, it exhibits a significant inhibitory effect on peripheral and central postsynaptic α1-ARs, with IC50 values of 0.2 nM in isolated dog aorta and 1.7 nM in rat brain tissues.

Prazosin-d8 influences several biochemical pathways through its interaction with α1-ARs:

  • Vasodilation : By inhibiting α1-ARs in vascular smooth muscle cells, prazosin-d8 promotes vasodilation and reduces blood pressure .
  • Antioxidant Capacity : It has been shown to increase antioxidant capacity by elevating bcl-2 levels while decreasing Bax and caspase-3 expression, thereby attenuating apoptotic pathways.
  • Anxiolytic Effects : In animal models, prazosin (and by extension prazosin-d8) has demonstrated anxiolytic-like activity, as indicated by increased entries into open arms of the elevated plus maze .

Pharmacokinetics

The pharmacokinetics of prazosin-d8 are similar to those of its parent compound. Key pharmacokinetic parameters include:

ParameterValue
Half-life Approximately 2-3 hours
Volume of Distribution ~0.6 L/kg
Protein Binding ~97% (primarily to albumin)
Metabolism Hepatic metabolism via CYP450 enzymes
Elimination Route Primarily excreted via bile and feces

Prazosin-d8 exhibits high first-pass metabolism and low oral bioavailability due to extensive hepatic metabolism .

Case Studies and Research Findings

Several studies highlight the therapeutic applications and biological effects of prazosin-d8:

  • Hypertension Management : In clinical settings, prazosin has been shown to effectively lower diastolic blood pressure without adversely affecting lung function, making it suitable for patients with asthma or COPD .
  • Prostate Health : Prazosin has been evaluated for treating benign prostatic hyperplasia (BPH), demonstrating significant improvements in urinary symptoms among patients .
  • PTSD Treatment : Prazosin is also used off-label for managing PTSD-related nightmares, benefiting from its ability to cross the blood-brain barrier and influence central nervous system activity .

Q & A

Q. How is Prazosin-d8 hydrochloride characterized for isotopic purity in pharmacological research?

Isotopic purity is typically determined using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. Researchers should calibrate instruments using non-deuterated Prazosin hydrochloride as a reference (CAS 19237-84-4) and validate results against synthetic standards with ≥98% deuterium incorporation . Quantification requires baseline separation of deuterated and non-deuterated peaks to avoid interference .

Q. What methodological considerations are critical for synthesizing this compound?

Synthesis involves deuterium substitution at eight hydrogen positions, typically via catalytic exchange under controlled pH and temperature. Researchers must monitor reaction kinetics using nuclear magnetic resonance (NMR) to confirm deuterium incorporation efficiency (>95%) and exclude side products. Post-synthesis purification via reverse-phase HPLC is recommended .

Q. How can researchers quantify this compound in biological matrices?

Use stable isotope dilution assays (SIDA) with LC-MS/MS. Prepare calibration curves using deuterated internal standards (e.g., Tetracycline-d6) to correct for matrix effects. Validate recovery rates (≥85%) in plasma or tissue homogenates via spike-and-recovery experiments .

Advanced Research Questions

Q. How should experimental designs address discrepancies in metabolic stability data between Prazosin-d8 and non-deuterated analogs?

Conduct cross-species microsomal assays (e.g., human vs. rat liver microsomes) under identical incubation conditions (37°C, pH 7.4). Compare intrinsic clearance rates using Michaelis-Menten kinetics. Discrepancies >20% may indicate deuterium isotope effects on cytochrome P450 binding affinity, requiring structural modeling (e.g., molecular docking simulations) .

Q. What analytical challenges arise when studying deuterium’s impact on this compound’s pharmacokinetics?

Deuterium can alter hydrogen bonding and lipophilicity, affecting absorption and distribution. Researchers must use paired studies (deuterated vs. non-deuterated) in animal models, controlling for variables like diet and circadian rhythm. Measure plasma half-life (t½) and volume of distribution (Vd) with non-compartmental analysis .

Q. How can researchers optimize mass spectrometry parameters for detecting trace-level this compound in pharmacokinetic studies?

Optimize collision energy (CE) and declustering potential (DP) via direct infusion of pure standards. For ESI+ mode, use CE = 25–35 eV and DP = 80–100 V to enhance sensitivity for the [M+H]<sup>+</sup> ion (m/z 419.86 → 221.1). Include quality controls at LLOQ (1 ng/mL) to ensure precision (CV <15%) .

Q. What statistical methods resolve batch-to-batch variability in deuterated reference standards?

Apply ANOVA to compare isotopic purity across synthesis batches. Outliers (>2σ deviation) should be excluded. Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify process variables (e.g., catalyst purity) contributing to variability .

Contradiction Analysis & Validation

Q. How to validate deuterium incorporation efficiency when NMR and LC-MS data conflict?

Discrepancies may arise from ion suppression in MS or solvent interference in NMR. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm exact mass (Δ <5 ppm) and <sup>2</sup>H NMR for site-specific deuterium localization. Re-synthesize batches with inconsistent results .

Q. What protocols address contradictory findings in this compound’s tissue distribution profiles?

Perform autoradiography with radiolabeled analogs (e.g., <sup>14</sup>C-Prazosin) in parallel studies. Normalize tissue-to-plasma ratios using non-compartmental analysis. Contradictions may stem from differences in perfusion rates or protein binding; validate via equilibrium dialysis .

Q. How to reconcile conflicting data on deuterium’s effect on this compound’s stability under stress conditions?

Conduct forced degradation studies (acid/base hydrolysis, oxidation) with controlled light and temperature. Compare degradation pathways via LC-MS/MS fragmentation patterns. Use Arrhenius plots to model activation energy (Ea) differences between deuterated and non-deuterated forms .

Ethical & Reporting Guidelines

Q. What ethical frameworks apply to in vivo studies of this compound?

Follow NIH guidelines for animal welfare (IACUC approval) and ARRIVE 2.0 reporting standards. Document dose-limiting toxicity (DLT) in ascending-dose studies and justify sample sizes using power analysis (α=0.05, β=0.2) .

Q. How to ensure compliance with pharmacopeial standards for deuterated compounds?

Adhere to USP General Chapter <1207> for stability testing and ISO 17034 for reference materials. Report purity, isotopic enrichment, and residual solvents per ICH Q3A/B guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.